molecular formula C15H18FNO3 B7852004 Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate

Cat. No.: B7852004
M. Wt: 279.31 g/mol
InChI Key: RHAKGSBZMDVCCD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate
  • Ethyl 4-(4-methylbenzoyl)-1-piperidinecarboxylate
  • Ethyl 4-(4-nitrobenzoyl)-1-piperidinecarboxylate

Uniqueness

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its analogs with different substituents .

Properties

IUPAC Name

ethyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)17-9-7-12(8-10-17)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAKGSBZMDVCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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